diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is a chemical compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
The synthesis of diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the reaction of pyrazole derivatives with diethyl carbonate under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols, forming bishydroxymethylpyrazole.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Pyrazole compounds are used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives can inhibit enzymes or receptors involved in inflammatory processes, leading to their anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate can be compared with other similar compounds such as:
Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester: This compound has a similar structure but with different substitution patterns, leading to variations in its chemical and biological properties.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: This compound is used in different types of chemical reactions, such as Suzuki-Miyaura cross-coupling reactions.
Properties
IUPAC Name |
diethyl 1-methylpyrazole-3,4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-12(3)11-8(7)10(14)16-5-2/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDUGNXQHVPZSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146983 |
Source
|
Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10514-60-0 |
Source
|
Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazole-3,4-dicarboxylic acid, 1-methyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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